4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-14-8-6-13(7-9-14)12-25-18-16-4-1-5-17(16)22(19(23)21-18)11-15-3-2-10-24-15/h2-3,6-10H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOBBAGNDPWANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The furan-2-ylmethyl group in the target compound contrasts with phenyl or thieno substituents in analogs. Furan’s oxygen atom may improve solubility but reduce metabolic stability compared to sulfur-containing thieno derivatives .
Core Modifications: The cyclopenta[d]pyrimidinone core in the target compound differs from DHPMs (e.g., ’s dihydropyrimidinone) by incorporating a fused cyclopentane ring. This increases rigidity and may influence conformational preferences during target binding .
Research Findings and Implications
- Antifungal Activity: Pyrimidinones with chlorophenyl groups (e.g., ’s compound) show MIC values <10 µg/mL against Candida albicans, suggesting the target compound may share this activity .
- DPP-4 Inhibition: Analogs like 10i () demonstrate IC₅₀ values in the nanomolar range, indicating that furan-containing pyrimidinones are viable scaffolds for enzyme inhibition .
- Synthetic Feasibility: The synthesis of similar compounds often involves Biginelli-like cyclocondensation or nucleophilic substitution at the pyrimidinone sulfur position .
Biological Activity
The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a member of the cyclopenta[d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 367.85 g/mol. The structure features a cyclopenta[d]pyrimidine core substituted with a chlorophenyl group and a furan moiety.
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 367.85 g/mol |
| Molecular Formula | C₁₈H₁₆ClN₃O₂S |
| LogP | 4.7445 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 61.257 Ų |
Anticancer Activity
Cyclopenta[d]pyrimidines have been studied for their potential as anticancer agents. Research indicates that derivatives of this class can inhibit microtubule dynamics, which is crucial for cancer cell proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting significant antiproliferative effects .
Antimicrobial Properties
The compound's structural components indicate potential antimicrobial activity. Studies on similar compounds have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group is often associated with enhanced antibacterial properties .
Enzyme Inhibition
The compound may exhibit enzyme inhibitory activities. For example, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, both of which are relevant in treating neurodegenerative diseases and gastrointestinal disorders respectively. The presence of the sulfanyl moiety has been linked to increased enzyme inhibition .
Neuropharmacological Effects
Research on pyrimidine derivatives suggests that they may modulate dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease . This modulation could lead to therapeutic applications in treating these conditions.
Structure-Activity Relationship (SAR)
The biological activity of cyclopenta[d]pyrimidine derivatives often depends on specific structural features:
- Chlorophenyl Substitution : Enhances lipophilicity and may improve cellular membrane penetration.
- Furan Moiety : Contributes to electron delocalization and can influence receptor binding affinity.
- Sulfanyl Group : Associated with increased antibacterial activity and enzyme inhibition.
Research has shown that modifications to these substituents can significantly alter potency and selectivity against various biological targets .
Case Studies
- Anticancer Study : A study reported that a related cyclopenta[d]pyrimidine derivative exhibited an IC50 value of 7 nM against MDA-MB-435 breast cancer cells, highlighting its potential as a potent anticancer agent .
- Antimicrobial Screening : Another investigation found that a series of synthesized compounds showed varying degrees of activity against multiple bacterial strains, with some exhibiting strong inhibition against Bacillus subtilis .
- Neuropharmacological Assessment : Compounds from the same class were evaluated for their effects on dopamine receptor modulation, showing promise in addressing neurodegenerative diseases .
Q & A
Q. What are the optimized synthetic routes for 4-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]cyclopenta[d]pyrimidin-2-one, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:
- Thioether formation : Reacting a cyclopenta[d]pyrimidin-2-one precursor with 4-chlorobenzyl mercaptan under basic conditions (e.g., NaOH in DCM) .
- Furan methylation : Introducing the furan-2-ylmethyl group using a Mitsunobu reaction or alkylation with furfuryl bromide .
- Critical parameters : Temperature control (60–80°C), solvent polarity (DCM or THF), and stoichiometric ratios (1:1.2 for thiol:precursor) significantly impact yield. Side reactions, such as over-oxidation of the sulfanyl group, must be mitigated by inert atmospheres .
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thioether formation | 4-Chlorobenzyl mercaptan, NaOH/DCM, 24h | 65–75% |
| Furan methylation | Furfuryl bromide, K₂CO₃/THF, 12h | 50–60% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., furan protons at δ 6.2–7.4 ppm, chlorophenyl at δ 7.3–7.5 ppm) .
- X-ray crystallography : Resolves the cyclopenta[d]pyrimidinone core and confirms stereochemistry (e.g., C–S bond length ~1.81 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.08) .
Q. How can researchers screen its biological activity against antimicrobial or anticancer targets?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cancer cell lines : Conduct MTT assays on HepG2 or MCF-7 cells, with IC₅₀ calculations via nonlinear regression .
- Controls : Include reference drugs (e.g., cisplatin for anticancer studies) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can discrepancies in NMR or crystallographic data during structural elucidation be resolved?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) clarifies conformational exchange in the cyclopenta ring (e.g., coalescence temperatures for proton signals) .
- Crystallographic refinement : Use software like SHELXL to model disorder in the furan-methyl group, applying anisotropic displacement parameters .
- Cross-validation : Compare experimental data with DFT-calculated NMR shifts (B3LYP/6-31G*) to identify misassignments .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces side reactions (e.g., oxidation) by controlling residence time .
- Catalytic systems : Employ Pd/C or Ni catalysts for selective thioether formation, achieving >80% yield at 0.5 mol% loading .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., sulfoxide derivatives) and adjust reaction conditions accordingly .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include π-π stacking with the chlorophenyl group and hydrogen bonding to the pyrimidinone oxygen .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore mapping : Identify critical features (e.g., sulfanyl group as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Replace the furan group with thiophene or pyrrole to assess heterocycle effects on antimicrobial activity .
- SAR table :
| Substituent | Antimicrobial IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Furan-2-ylmethyl | 12.5 ± 1.2 | 8.7 ± 0.9 |
| Thiophen-2-ylmethyl | 18.3 ± 1.5 | 15.4 ± 1.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
